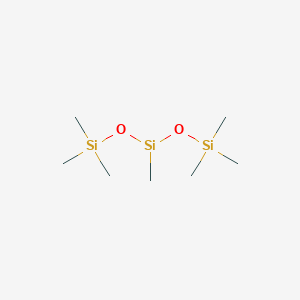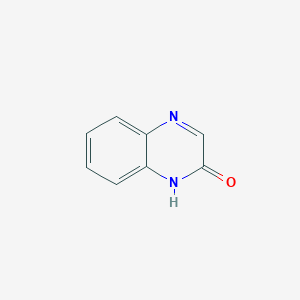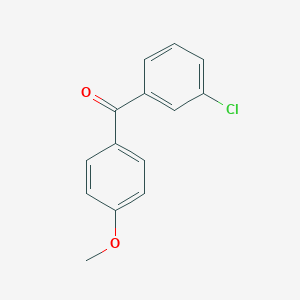
1,1,1,3,5,5,5-Heptaméthyltrisiloxane
Vue d'ensemble
Description
1,1,1,3,5,5,5-Heptamethyltrisiloxane (MDHM) is a siloxane-based compound that is synthesized from hexamethyldisiloxane (MM) and highly hydrogen-containing polyhydrosiloxane (DH). The synthesis process has been optimized using response surface methodology (RSM) with a strong acidic cation ion exchange resin as a catalyst. The optimal conditions for the highest yield of MDHM (40.62%) were found to be a reaction mass ratio of m(DH)∶m(MM) = 1∶13.45, with 7.09% of solid acid catalyst, at a temperature of 62.5°C for a duration of 10 hours .
Synthesis Analysis
The synthesis of MDHM involves a reaction between MM and DH in the presence of a strong acidic catalyst. The process has been fine-tuned using RSM to achieve the highest yield. The reaction conditions were carefully analyzed and optimized, leading to a significant yield of MDHM, which is a testament to the effectiveness of the RSM approach in the synthesis of siloxane compounds .
Molecular Structure Analysis
While the specific molecular structure analysis of MDHM is not detailed in the provided papers, related siloxane compounds have been studied. For instance, the molecular structure of a 3-Oxa-2,4,6,7-tetrasilabicyclo[3.1.1]heptane has been determined by X-ray crystallography, revealing a rigid bicyclic molecule with a non-planar four-membered ring . This information, although not directly about MDHM, gives insight into the complexity and diversity of siloxane molecular structures.
Chemical Reactions Analysis
The chemical reactions involving siloxane compounds are diverse. For example, the synthesis of various siloxane compounds, such as 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene, has been described, and their reactivity with agents like singlet oxygen has been explored . Although these reactions are not directly related to MDHM, they provide a broader context for understanding the reactivity of siloxane compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of siloxane compounds are influenced by their molecular structure. For instance, the synthesis and properties of novel isomeric regular polysiloxanes containing both Si-H and RSiO3/2(T) units have been investigated, revealing the impact of the microstructure on the properties of these materials . While the specific properties of MDHM are not discussed, the research on related compounds suggests that MDHM would also exhibit unique properties based on its molecular structure.
Applications De Recherche Scientifique
Silylation aromatique C-H
1,1,1,3,5,5,5-Heptaméthyltrisiloxane: est utilisé dans la silylation aromatique C-H des arènes. Ce processus implique l'introduction d'un groupe silyle dans un composé aromatique, ce qui peut modifier considérablement ses propriétés chimiques et sa réactivité. La réaction est généralement catalysée par un catalyseur complexe de platine .
Synthèse d'adjuvants agricoles
Ce composé sert de réactif dans la synthèse du 3-Octyl-1,1,1,3,5,5,5-heptaméthyltrisiloxane, qui est un adjuvant agricole. Ces adjuvants sont des additifs qui améliorent l'efficacité des produits chimiques agricoles, améliorant ainsi la performance des pesticides et des herbicides .
Formulations cosmétiques
Dans l'industrie cosmétique, This compound est utilisé comme exhausteur de performance sensorielle. Il contribue aux attributs sensoriels des produits cosmétiques, offrant une texture et une extensibilité souhaitables .
Synthèse de polymères
Le composé trouve une application dans la synthèse de polymères conjugués à base d'isoindigo avec des groupes solubilisants terminés par du siloxane. Ces polymères ont des applications potentielles dans l'électronique organique, telles que les cellules photovoltaïques organiques et les diodes électroluminescentes organiques (OLED) .
Production d'esters monosiloxy
Il est également utilisé pour produire des esters monosiloxy avec divers acides. Ces esters sont des intermédiaires importants dans la synthèse de composés organosiliciés plus complexes, qui sont utilisés dans un large éventail d'applications industrielles
Mécanisme D'action
Target of Action
1,1,1,3,5,5,5-Heptamethyltrisiloxane primarily targets arenes in the process of aromatic C-H silylation . Arenes are a significant class of organic compounds that play a crucial role in the field of organic synthesis.
Mode of Action
The compound interacts with its targets (arenes) through a process known as aromatic C-H silylation . This process involves the replacement of a hydrogen atom in the arene with a silicon atom from the 1,1,1,3,5,5,5-Heptamethyltrisiloxane molecule. The interaction is facilitated by a platinum complex catalyst .
Biochemical Pathways
The process of aromatic c-h silylation is a key reaction in organic chemistry, affecting the structure and properties of arenes .
Pharmacokinetics
Given its use in chemical reactions, it’s likely that these properties would depend on the specific conditions of the reaction, including factors like temperature and the presence of a catalyst .
Result of Action
The primary result of the action of 1,1,1,3,5,5,5-Heptamethyltrisiloxane is the silylation of arenes . This can lead to changes in the physical and chemical properties of the arenes, potentially enhancing their reactivity or altering their behavior in subsequent reactions.
Action Environment
The action of 1,1,1,3,5,5,5-Heptamethyltrisiloxane is influenced by several environmental factors. For instance, the presence of a platinum complex catalyst is necessary for the compound to interact with arenes . Additionally, the reaction temperature and time can significantly impact the yield of the reaction .
Propriétés
InChI |
InChI=1S/C7H21O2Si3/c1-10(8-11(2,3)4)9-12(5,6)7/h1-7H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGZAKPJNWCPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1038795 | |
| Record name | 1,1,1,3,5,5,5-Heptamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1038795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
1873-88-7 | |
| Record name | 1,1,1,3,5,5,5-Heptamethyltrisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1,3,5,5,5-Heptamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1038795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,5,5,5-heptamethyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1,3,5,5,5-HEPTAMETHYLTRISILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVY9659R8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)





![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)





